![molecular formula C14H14N3NaO3S B157293 Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate CAS No. 10213-99-7](/img/structure/B157293.png)

Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

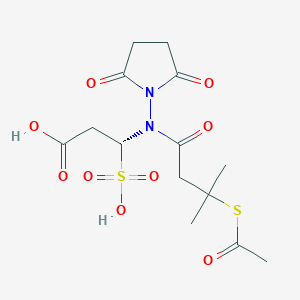

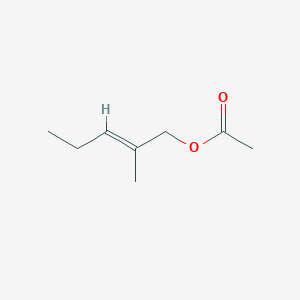

Description

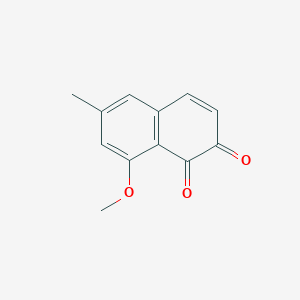

Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate, commonly known as Sunset Yellow FCF, is a synthetic food dye used in a variety of food and beverage products. It is a water-soluble azo dye that is commonly used to provide a yellow or orange color to food products. Sunset Yellow FCF is approved for use in many countries, including the United States, Europe, and Japan.

Mechanism of Action

The mechanism of action of Sunset Yellow FCF is not well understood. However, it is believed that the dye interacts with proteins and other macromolecules in the body, leading to changes in their structure and function. This may result in adverse effects on health.

Biochemical and Physiological Effects

Sunset Yellow FCF has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to cause hyperactivity, aggression, and other behavioral changes. Sunset Yellow FCF has also been shown to cause liver and kidney damage in animals.

Advantages and Limitations for Lab Experiments

Sunset Yellow FCF has several advantages as a colorimetric indicator, including its high sensitivity and specificity. However, it also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on Sunset Yellow FCF. One area of interest is the development of alternative food dyes that are less toxic and more environmentally friendly. Another area of interest is the development of new analytical methods for the detection and quantification of Sunset Yellow FCF in food and beverage products. Finally, further research is needed to better understand the mechanism of action of Sunset Yellow FCF and its potential health effects.

Synthesis Methods

Sunset Yellow FCF is synthesized by the diazotization of 4-amino-M-toluidine, followed by coupling with 6-hydroxy-3-toluenesulfonic acid. The resulting compound is then treated with sodium hydroxide to form the sodium salt of the dye.

Scientific Research Applications

Sunset Yellow FCF has been used in scientific research as a colorimetric indicator for the determination of various analytes. For example, it has been used to determine the concentration of copper ions in water samples. Sunset Yellow FCF has also been used as a model compound for the study of the adsorption of azo dyes onto various adsorbents.

Properties

| 10213-99-7 | |

Molecular Formula |

C14H14N3NaO3S |

Molecular Weight |

327.34 g/mol |

IUPAC Name |

sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |

InChI |

InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |

InChI Key |

CKZGHZKZVVYPFS-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

| 10213-99-7 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

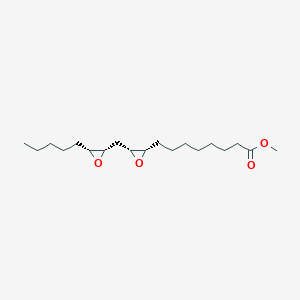

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)